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Cat. No.: B15548792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application and

experimental protocols for the use of HLX22 in combination with the XELOX regimen for the

treatment of HER2-positive gastric cancer. The information is based on findings from the phase

2 clinical trial NCT04908813.

Introduction
Gastric cancer is a significant global health concern, ranking as the fifth most common cancer

and the fourth leading cause of cancer-related deaths worldwide.[1][2] Approximately 20% of

advanced gastric or gastroesophageal junction (G/GEJ) cancers exhibit HER2 amplification or

overexpression.[3] While the addition of trastuzumab to chemotherapy has improved outcomes

for these patients, the prognosis remains challenging, highlighting the need for more effective

therapeutic strategies.[3]

HLX22 is a novel recombinant humanized anti-HER2 monoclonal antibody that targets the

extracellular subdomain IV of the HER2 receptor.[4][5] Its mechanism of action is distinct from

trastuzumab, allowing for simultaneous binding to HER2 dimers.[4][5][6][7][8] This dual

blockade enhances the internalization and degradation of HER2, leading to a more potent

inhibition of HER2-mediated signaling pathways and synergistic anti-tumor activity when

combined with trastuzumab.[4][5][6] Preclinical and clinical studies have shown that the

combination of HLX22 with trastuzumab and chemotherapy results in improved anti-tumor
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efficacy.[4][5][6] The FDA has granted Orphan Drug Designation to HLX22 for the treatment of

gastric cancer.[4][5]

The XELOX regimen, consisting of capecitabine and oxaliplatin, is a standard first-line

chemotherapy for advanced gastric cancer.[9][10][11][12][13] This document details the

protocol for the combination of HLX22 with a trastuzumab biosimilar (HLX02) and the XELOX

regimen as investigated in a randomized, double-blind, phase 2 clinical trial for the first-line

treatment of HER2-positive advanced gastric cancer.[1]

Mechanism of Action: Dual HER2 Blockade
The combination of HLX22 and trastuzumab provides a dual blockade of the HER2 receptor,

leading to enhanced anti-tumor effects.
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Caption: Synergistic mechanism of HLX22, Trastuzumab, and XELOX.

Clinical Efficacy and Safety Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15548792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the efficacy and safety data from the phase 2 clinical trial

(NCT04908813) evaluating HLX22 in combination with a trastuzumab biosimilar (HLX02) and

XELOX in patients with HER2-positive advanced gastric cancer.[1][3]

Efficacy Results (Independent Radiology Review
Committee Assessed)

Endpoint
HLX22 (15 mg/kg) +
HLX02 + XELOX
(Group B)

Placebo + HLX02 +
XELOX (Group C)

Hazard Ratio (HR)
[95% CI]

Median Progression-

Free Survival (PFS)
Not Reached 8.2 months 0.1 [0.04-0.52]

12-Month PFS Rate 77.1% 40.8% N/A

24-Month PFS Rate 54.8% 17.5% N/A

Confirmed Objective

Response Rate

(ORR)

82.4% 88.9% N/A

Median Duration of

Response (DoR)
Not Reached 9.7 months 0.2 [0.07-0.52]

Median Overall

Survival (OS)
Not Reached 16.4 months 0.6 [0.28-1.21]

Note: Data presented is from an updated analysis with additional patients.[14] A separate

cohort with 25 mg/kg HLX22 (Group A) also showed prolonged PFS compared to placebo (15.1

vs. 8.2 months; HR 0.5 [0.17-1.27]).[1]

Safety Summary: Treatment-Related Adverse Events
(TRAEs)
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Adverse Event Category
HLX22 (15 mg/kg) + HLX02
+ XELOX (Group B, n=17)

Placebo + HLX02 + XELOX
(Group C, n=18)

Any TRAE 16 (94.1%) 17 (94.4%)

Grade ≥3 TRAEs
1 patient (5.9%) experienced a

serious TRAE

1 patient (5.6%) experienced a

serious TRAE

Grade 5 TRAE 0 1 (5.6%)

The addition of HLX22 to trastuzumab and XELOX was found to have a manageable safety

profile.[1][3]

Experimental Protocols
This section outlines the methodology for the clinical application of HLX22 in combination with

the XELOX regimen based on the NCT04908813 phase 2 trial.

Patient Eligibility Criteria (Inclusion - abridged)
Age: 18 to 80 years.[8]

Diagnosis: Histologically confirmed locally advanced, unresectable, or metastatic HER2-

positive gastric or gastroesophageal junction adenocarcinoma.[1][8]

Prior Treatment: No prior systemic antitumor therapy for advanced or metastatic disease.[1]

[8]

Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0

or 1.[8][15]

Organ Function: Adequate organ function.[15]

Life Expectancy: Greater than 6 months.[15]

Treatment Regimen
The treatment is administered in 3-week (21-day) cycles.[1][15]
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HLX22 Administration:

Dosage: 15 mg/kg or 25 mg/kg administered intravenously (IV) on Day 1 of each cycle.[1]

[15]

Trastuzumab Biosimilar (HLX02) Administration:

Loading Dose: 8 mg/kg IV on Day 1 of the first cycle.[15]

Maintenance Dose: 6 mg/kg IV on Day 1 of subsequent cycles.[15]

XELOX Regimen:

Oxaliplatin: 130 mg/m² administered as an IV infusion over 2 hours on Day 1 of each

cycle.[10][13][15]

Capecitabine: 1000 mg/m² taken orally twice daily on Days 1-14 of each cycle, followed by

a 7-day rest period.[10][11][15]

Treatment continues until disease progression, unacceptable toxicity, or other protocol-

specified reasons.[15][16]

Monitoring and Assessments
Tumor Assessment: Tumor response should be evaluated by an independent radiological

review committee (IRRC) according to Response Evaluation Criteria in Solid Tumors

(RECIST) v1.1.

Safety Monitoring: Patients should be closely monitored for adverse events. Treatment-

emergent adverse events (TEAEs) and treatment-related adverse events (TRAEs) should be

recorded and graded.

Pharmacokinetics: Pharmacokinetic properties of HLX22 should be assessed.

Experimental Workflow
The following diagram illustrates the workflow of the clinical trial.
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Caption: Clinical trial workflow for HLX22 with XELOX in gastric cancer.

Conclusion
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The combination of HLX22 with a trastuzumab biosimilar and the XELOX chemotherapy

regimen has demonstrated a manageable safety profile and promising efficacy in the first-line

treatment of patients with HER2-positive locally advanced or metastatic gastric or

gastroesophageal junction cancer.[1][3][17] The dual HER2 blockade with HLX22 and

trastuzumab appears to confer a survival benefit, prolonging progression-free survival.[1][2][14]

A global phase 3 clinical trial is ongoing to further validate these findings.[4][5] These results

suggest that this combination therapy has the potential to become a new standard of care for

this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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